Antiallergic Potency: Pyrazine-Tetrazole vs. Carboxyl and Pyridine Analogs
The inhibitory activity of pyrazine derivatives bearing a 5-tetrazolyl group on allergic histamine release is more potent than that of the corresponding carboxyl derivatives. Furthermore, when the pyrazine ring is replaced with a pyridine ring, the inhibitory activity is significantly reduced [1]. For the lead compound N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide (I-3), the IC50 against histamine release was estimated to be approximately 4.7 x 10^-10 M for the 6-dimethylamino derivative (I-17c) and 4.6 x 10^-10 M for the 6-(1-pyrrolidinyl) derivative (I-34), with ED50 values of 0.0096 mg/kg (i.v.) and 0.19 mg/kg (p.o.) in the rat passive cutaneous anaphylaxis (PCA) model [1][2].
| Evidence Dimension | Inhibitory activity on allergic histamine release (IC50) |
|---|---|
| Target Compound Data | 4.7 x 10^-10 M (I-17c derivative) |
| Comparator Or Baseline | Corresponding carboxyl derivatives: >10-fold higher IC50; Pyridine ring replacement: significantly reduced activity (exact IC50 not reported in abstract) |
| Quantified Difference | >10-fold improvement over carboxyl analog |
| Conditions | Rat peritoneal mast cell histamine release assay; passive cutaneous anaphylaxis (PCA) in rat |
Why This Matters
Demonstrates that the pyrazine-tetrazole core confers a potency advantage over carboxylic acid bioisosteres and over the pyridine analog, critical for antiallergic drug discovery programs.
- [1] Makino E, Iwasaki N, Yagi N, Ohashi T, Kato H, Ito Y, Azuma H. Studies on antiallergic agents. I. Synthesis and antiallergic activity of novel pyrazine derivatives. Chem Pharm Bull (Tokyo). 1990 Jan;38(1):201-7. PMID: 1692517. View Source
- [2] Makino E, Iwasaki N, Yagi N, Ohashi T, Kato H, Ito Y, Azuma H. Studies on antiallergic agents. II. Quantitative structure-activity relationships of novel 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides. Chem Pharm Bull (Tokyo). 1990 Jan;38(1):208-11. PMID: 2337945. View Source
